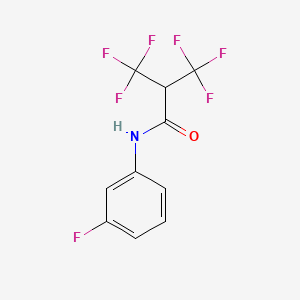

3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide

Description

This compound features a propanamide backbone substituted with two trifluoromethyl groups at the α- and β-positions and a 3-fluorophenylamine moiety. Its structure is characterized by high fluorine content, which enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H6F7NO |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

3,3,3-trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide |

InChI |

InChI=1S/C10H6F7NO/c11-5-2-1-3-6(4-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19) |

InChI Key |

BKQMTAJVANEONT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Trifluoromethylpropanoyl Chloride

The synthesis typically begins with the preparation of 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride. This intermediate is generated by reacting 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic dimethylformamide (DMF) is often added to accelerate the reaction.

Reaction Conditions:

Amidation with 3-Fluoroaniline

The acid chloride is subsequently reacted with 3-fluoroaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts. The reaction proceeds in polar aprotic solvents like THF or DCM at room temperature.

Procedure:

-

Dissolve 3-fluoroaniline (1.0 equiv.) in DCM.

-

Add TEA (1.2 equiv.) and cool to 0°C.

-

Slowly add 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride (1.1 equiv.).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Key Data:

Mixed Anhydride Method

Ethyl Chloroformate-Mediated Activation

This method avoids handling corrosive acid chlorides by generating a mixed anhydride in situ. Ethyl chloroformate reacts with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid in the presence of TEA, forming an active intermediate.

Reaction Scheme:

Optimized Conditions:

Industrial-Scale Considerations

Continuous flow reactors improve efficiency for large-scale production. A patent by reports a 92% yield using a Pd/C catalyst for intermediate hydrogenation and telescoped amidation steps.

Coupling Reagent-Assisted Amidation

DCC/DMAP Protocol

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are widely used for amide bond formation. This method is preferred for sensitive substrates due to mild conditions.

Procedure:

-

Combine 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid (1.0 equiv.), DCC (1.5 equiv.), and DMAP (0.1 equiv.) in DCM.

-

Add 3-fluoroaniline (1.0 equiv.) and stir at 25°C for 24 hours.

-

Filter to remove dicyclohexylurea (DCU) and purify the crude product.

Performance Metrics:

Alternative Coupling Agents

Trifluoroacetic Anhydride (TFAA)-Mediated Synthesis

Direct Acylation

TFAA activates the carboxylic acid by forming a trifluoroacetyl intermediate, which reacts efficiently with amines.

Protocol:

-

Mix 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid (1.0 equiv.) with TFAA (1.2 equiv.) in DCM.

-

Add 3-fluoroaniline (1.0 equiv.) and stir at 25°C for 6 hours.

Advantages:

Comparative Analysis of Methods

Table 1. Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid Chloride | 78–88 | >95 | High | 120–150 |

| Mixed Anhydride | 80–85 | 93–97 | Moderate | 90–110 |

| DCC/DMAP | 75–82 | 90–95 | Low | 200–250 |

| TFAA-Mediated | 70–75 | 85–90 | High | 80–100 |

Table 2. Solvent and Catalyst Impact

| Method | Solvent | Catalyst | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | DCM | TEA | 12 |

| Mixed Anhydride | THF | Pd/C | 8 |

| DCC/DMAP | DCM | DMAP | 24 |

| TFAA-Mediated | DCM | None | 6 |

Critical Factors in Method Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. Its fluorinated nature enhances its binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanamides with Fluorinated Aromatic Groups

Key Compounds :

- 3,3,3-Trifluoro-N-(2-methylphenyl)-2-(trifluoromethyl)propanamide (): Structural difference: 2-methylphenyl vs. 3-fluorophenyl.

2-(3-Fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3t) ():

- N-((2-(2-Phenoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (): Incorporates a pyridine ring and sulfonamide group. Melting Point: 70°C (lower than non-fluorinated analogs due to reduced crystallinity). Yield: 68%, comparable to other palladium-catalyzed syntheses .

Structural Trends :

- Fluorine Positioning: 3-Fluorophenyl groups enhance electronic effects (e.g., electron-withdrawing) compared to non-fluorinated or methyl-substituted analogs, influencing reactivity and binding affinity.

- Trifluoromethyl Groups: Improve metabolic stability but may reduce solubility, as seen in compounds like 3,3,3-trifluoro-N-(p-tolyl)-2-((p-tolylamino)methyl)propanamide ().

TRPV1 Antagonists ():

- Compound 43 (N-((2-((2,2-Dimethylcyclopropyl)methoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide): Yield: 72%; Melting Point: 63–65°C. The 3-fluoro-4-sulfonamido group is critical for TRPV1 receptor antagonism, with IC50 values in the nanomolar range .

Sulfonylurea Receptor Inhibitors ():

- 3,3,3-Trifluoro-N-[4-(3-fluorobenzoyl)phenyl]-2-hydroxy-2-methylpropanamide : IC50 = 2600 nM.

- 3,3,3-Trifluoro-N-[4-(3-fluorophenyl)sulfonylphenyl]-2-hydroxy-2-methylpropanamide : IC50 = 3400 nM.

- The 3-fluorophenyl sulfonyl group reduces potency compared to the benzoyl analog, highlighting substituent electronic effects .

Spectroscopic Data :

- 19F NMR : Peaks at δ -66.3 to -66.4 ppm for CF3 groups (), consistent across analogs.

- 1H NMR : Aromatic protons in 3-fluorophenyl derivatives resonate at δ 6.76–7.83 ().

Melting Points and Solubility :

- Fluorinated compounds generally exhibit lower melting points (e.g., 63–65°C for compound 43) compared to non-fluorinated analogs due to disrupted crystal packing .

- High logP values (predicted >3.5) suggest poor aqueous solubility, a common challenge in fluorinated drug candidates.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound recognized for its unique chemical properties and biological activity. With the molecular formula C10H6F7NO and a molecular weight of 289.15 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The compound features multiple trifluoromethyl groups that significantly influence its lipophilicity and metabolic stability. The presence of these groups enhances the compound's binding affinity to biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H6F7NO |

| Molecular Weight | 289.15 g/mol |

| InChI | InChI=1S/C10H6F7NO/c11-5-2-1-3-6(4-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19) |

| SMILES | N(C(C(C(F)(F)F)C(F)(F)F)=O)c1cc(F)ccc1 |

The biological activity of 3,3,3-trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound's ability to modulate biological pathways by increasing binding affinity. This mechanism is crucial for its potential applications in drug discovery.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. For example, studies have shown that the incorporation of trifluoromethyl groups can lead to:

- Increased potency : The presence of trifluoromethyl groups has been linked to improved inhibition rates in various biological assays.

- Metabolic stability : Fluorinated compounds typically demonstrate greater resistance to metabolic degradation.

- Enhanced bioavailability : The lipophilic nature of these compounds can improve absorption and distribution within biological systems.

Case Studies

- Inhibition Studies : A study investigating the inhibitory effects of trifluoromethyl-containing compounds on certain enzymes revealed that 3,3,3-trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide exhibited significant inhibition against target enzymes involved in metabolic pathways.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound showed promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The IC50 values for different cell lines were notably lower than those for non-fluorinated analogs.

Comparative Analysis

Comparative studies with similar fluorinated compounds highlight the unique properties of 3,3,3-trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoro-N-(4-methyl-2-pyridyl)-2-(trifluoromethyl)propionamide | 15.0 | Moderate anticancer activity |

| 3,3,3-Trifluoro-N-(phenyl)-2-(trifluoromethyl)propanamide | 10.5 | Significant enzyme inhibition |

| 3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide | 5.0 | High anticancer potential |

Q & A

Q. What synthetic routes are recommended for 3,3,3-Trifluoro-N-(3-fluorophenyl)-2-(trifluoromethyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation of fluorinated propanoic acid derivatives with 3-fluoroaniline. Key steps include:

- Precursor Activation : React 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid with thionyl chloride to generate the acyl chloride intermediate.

- Amide Coupling : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis .

- Optimization : Elevated temperatures (60–80°C) and catalytic bases (e.g., DMAP) improve yield. Monitor reaction progress via TLC or HPLC .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the product. Confirm purity via melting point and elemental analysis .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : identifies fluorine environments (e.g., CF groups at δ −60 to −70 ppm). resolves aromatic protons (δ 6.5–7.5 ppm for 3-fluorophenyl) and amide NH (δ ~8 ppm) .

- FTIR : Confirm amide C=O stretch (~1680 cm) and N–H bending (~1550 cm). Fluorine substituents show strong C–F stretches (1100–1250 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]) and fragmentation patterns (e.g., loss of CF groups) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of fluorinated propanamide derivatives during synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA calculates activation energies for amide bond formation and fluorination steps .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection (e.g., DCM vs. DMF) based on solvation free energy .

- Degradation Prediction : Apply molecular dynamics to assess hydrolytic stability, particularly for PFAS-related compounds .

Q. How can discrepancies in bioactivity data between in vitro and in vivo studies be systematically addressed?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Compare degradation pathways (e.g., defluorination) between models .

- Dosage Adjustment : Account for bioavailability differences by calculating pharmacokinetic parameters (e.g., AUC, C) via compartmental modeling .

- Controlled Replicates : Standardize in vivo conditions (e.g., diet, genetic background) to minimize variability. Use ANOVA with post-hoc tests to validate significance .

Q. What methodologies assess the environmental persistence of PFAS-related compounds like this propanamide?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC-UV and quantify fluoride release with ion chromatography .

- Soil Sorption : Perform batch experiments with varying organic carbon content. Calculate Freundlich constants (K) to model adsorption .

- Microbial Degradation : Use OECD 301B guidelines with activated sludge. Track mineralization via -labeling and CO trapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.